Dimethyl 4,5-difluorophthalate
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Overview
Description
Dimethyl 4,5-difluorophthalate is an organic compound with the molecular formula C10H8F2O4. It is a derivative of phthalic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxylic acid groups are esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4,5-difluorophthalate can be synthesized through several methods. One common approach involves the fluorination of dimethyl phthalate using a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-purity starting materials and advanced purification techniques such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4,5-difluorophthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phthalic acid derivative.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted phthalate esters.
Hydrolysis: 4,5-difluorophthalic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
Dimethyl 4,5-difluorophthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.
Mechanism of Action
The mechanism by which dimethyl 4,5-difluorophthalate exerts its effects is primarily through its interactions with various molecular targets. The fluorine atoms can influence the compound’s electronic properties, making it a valuable tool in studying enzyme inhibition and receptor binding. The ester groups allow for easy modification, enabling researchers to tailor the compound for specific applications .
Comparison with Similar Compounds
Dimethyl phthalate: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Dimethyl 3,4-difluorophthalate: Similar structure but with fluorine atoms in different positions, leading to different reactivity and applications.
Dimethyl 2,3-difluorophthalate: Another isomer with distinct chemical properties.
Uniqueness: Dimethyl 4,5-difluorophthalate is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical behavior compared to other isomers. This makes it particularly valuable in applications requiring precise control over reactivity and interactions .
Properties
IUPAC Name |
dimethyl 4,5-difluorobenzene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILIWOHKVDWHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701334536 |
Source
|
Record name | Dimethyl 4,5-difluorophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701334536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18959-32-5 |
Source
|
Record name | Dimethyl 4,5-difluorophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701334536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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